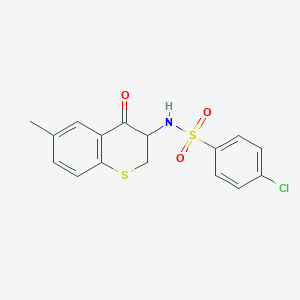

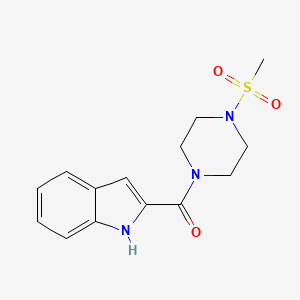

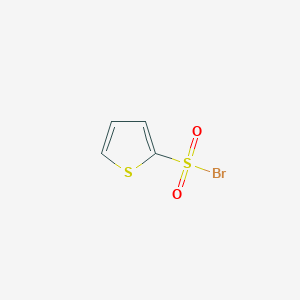

(1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as indole derivatives . Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules .

Synthesis Analysis

The synthesis of such compounds often involves the use of 1H-indole-2-carboxylic acid as a starting material . The structure of the synthesized sulfonamide-based indole derivatives is usually confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis

The molecular formula of this compound is C17H17N3O2 . It has an average mass of 295.336 Da and a monoisotopic mass of 295.132080 Da .Chemical Reactions Analysis

Indole derivatives, including “(1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone”, are known to undergo various chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

The compound has a molecular formula of C14H17N3O and a molecular weight of 243.3 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Corrosion Prevention in Mild Steel

- Study : A synthesized compound similar to (1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone demonstrated effective corrosion inhibition on mild steel in acidic conditions, showing potential in industrial applications (Singaravelu & Bhadusha, 2022).

Therapeutic Agent Synthesis

- Study : Derivatives of similar compounds have shown promise as therapeutic agents, displaying enzyme inhibitory activity and potential in treating various diseases (Hussain et al., 2017).

Analytical Methodology for Substance Detection

- Study : A study developed an analytical methodology for detecting new psychoactive substances, including compounds structurally related to (1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone, in wastewater samples (Borova et al., 2015).

PET Imaging in Neuroinflammation

- Study : A related compound was synthesized for potential use in PET imaging to study neuroinflammation, although it did not show significant differentiation in imaging the intended targets (Żak et al., 2021).

Anti-HIV Activity

- Study : Certain derivatives exhibited selective inhibition of the HIV-2 strain, indicating potential application in HIV treatment research (Ashok et al., 2015).

Anticancer and Antituberculosis Studies

- Study : Derivatives of the compound were synthesized and tested, showing significant anticancer and antituberculosis activities, suggesting potential in medical treatments (Mallikarjuna et al., 2014).

Synthesis of Enzyme Inhibitors

- Study : A series of compounds, including derivatives of (1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone, showed considerable inhibitory activity against an enzyme, potentially useful in therapeutic applications (Abbasi et al., 2019).

Zukünftige Richtungen

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

Eigenschaften

IUPAC Name |

1H-indol-2-yl-(4-methylsulfonylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-21(19,20)17-8-6-16(7-9-17)14(18)13-10-11-4-2-3-5-12(11)15-13/h2-5,10,15H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYRZMOQEMFHOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

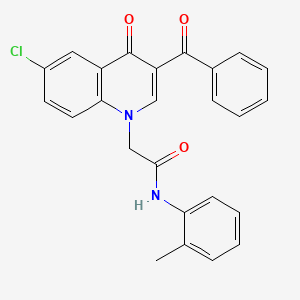

![N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2835437.png)

![tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride](/img/structure/B2835440.png)

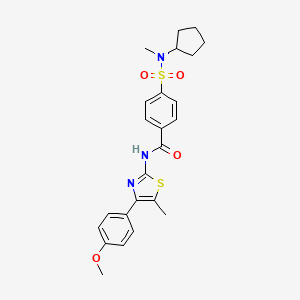

![3-Tert-butyl-6-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2835442.png)

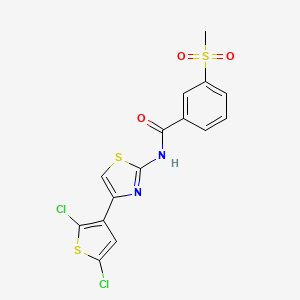

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2835443.png)

![2-(4-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2835447.png)

![2-{2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2835450.png)